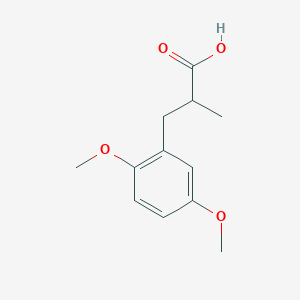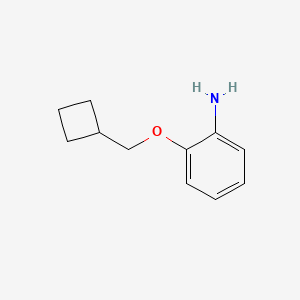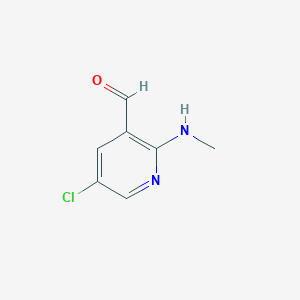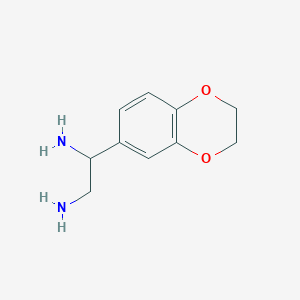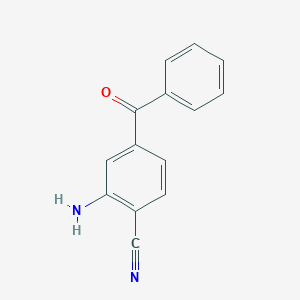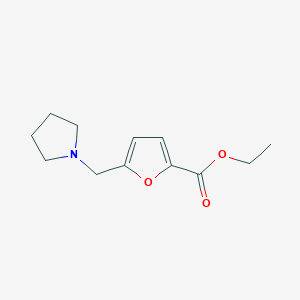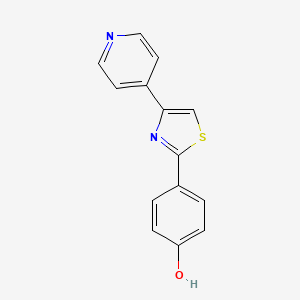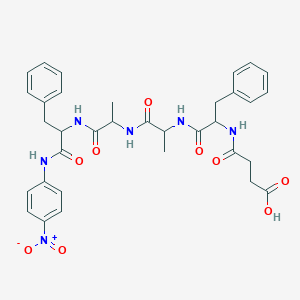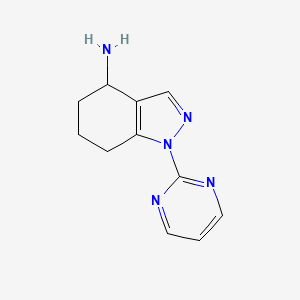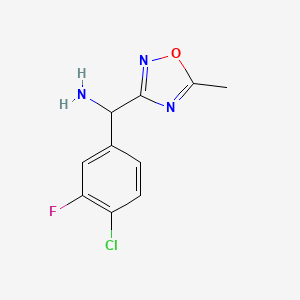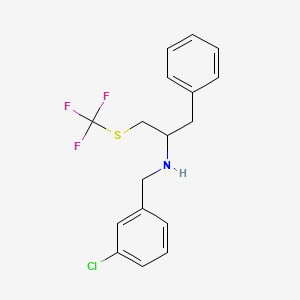
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine: is an organic compound that features a trifluoromethylsulfanyl group, a benzyl group, and a chloro-substituted benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine typically involves multiple steps. One common method includes the reaction of 2-trifluoromethylsulfanyl-ethylamine with benzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of trifluoromethylsulfanyl groups on biological activity and enzyme interactions.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyl and chloro groups can contribute to binding affinity and specificity.
Comparison with Similar Compounds
- (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-fluoro-benzyl)-amine
- (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(4-chloro-benzyl)-amine
Uniqueness: The presence of the trifluoromethylsulfanyl group and the specific positioning of the chloro group on the benzylamine make (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-chloro-benzyl)-amine unique. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17ClF3NS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C17H17ClF3NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
PAYQRGUWYAKEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15095100.png)
![6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B15095109.png)
![3,22-Dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one](/img/structure/B15095116.png)

